molecular formula C24H30O8 B11009199 Di-tert-butyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate

Di-tert-butyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate

Cat. No.: B11009199
M. Wt: 446.5 g/mol
InChI Key: COYROSMGQLLBFK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE involves multiple steps. One common synthetic route includes the reaction of a chromenone derivative with tert-butyl bromoacetate in the presence of a base, followed by further functionalization to introduce the tert-butoxy and oxoethoxy groups . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Chemical Reactions Analysis

TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE include:

The uniqueness of TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

tert-butyl 2-[[9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate

InChI

InChI=1S/C24H30O8/c1-23(2,3)31-19(25)12-28-14-10-17(29-13-20(26)32-24(4,5)6)21-15-8-7-9-16(15)22(27)30-18(21)11-14/h10-11H,7-9,12-13H2,1-6H3

InChI Key

COYROSMGQLLBFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC(C)(C)C

Origin of Product

United States

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